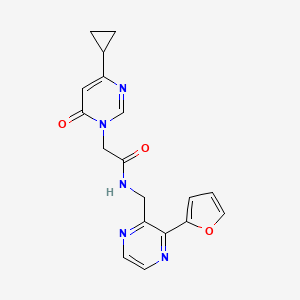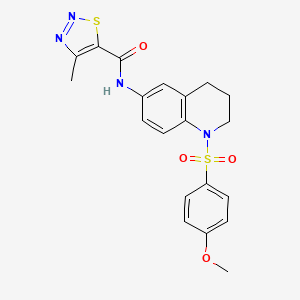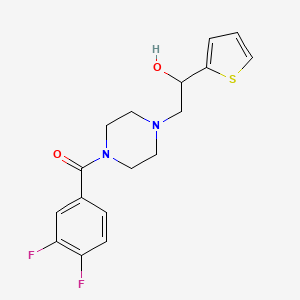![molecular formula C11H20O2 B2371675 [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol CAS No. 300733-14-6](/img/structure/B2371675.png)
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol: is a chemical compound with the molecular formula C10H18O2. It is a colorless liquid with a mild odor and is known for its applications as a chemical intermediate in various industrial processes . This compound is characterized by its cyclohexene ring structure with hydroxymethyl and trimethyl substituents, making it a versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol typically involves the hydroxymethylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with formaldehyde in the presence of a basic catalyst. The reaction conditions often involve aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then hydroxymethylated to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of metal catalysts and paraformaldehyde can enhance the reaction rate and yield . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
科学研究应用
Chemistry: In synthetic chemistry, [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the synthesis of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants .
作用机制
The mechanism of action of [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The compound’s structure allows it to modulate the activity of specific enzymes, making it a potential candidate for drug development .
相似化合物的比较
Cyclohexene-1,1-dimethanol: Similar in structure but lacks the trimethyl substituents.
2,4,6-Trimethylcyclohexanol: Similar in structure but has hydroxyl groups instead of hydroxymethyl groups.
Uniqueness: [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is unique due to its combination of hydroxymethyl and trimethyl substituents on the cyclohexene ring. This unique structure provides distinct chemical and physical properties, making it valuable in various applications .
属性
IUPAC Name |
[1-(hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-4-9(2)11(6-12,7-13)10(3)5-8/h4,9-10,12-13H,5-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMTLBBHAQCHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1(CO)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)


![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)




![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)


![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
